molecular formula C10H12ClF2NO B2856426 1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride CAS No. 1782115-12-1

1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride

Cat. No.: B2856426
CAS No.: 1782115-12-1
M. Wt: 235.66
InChI Key: XAFZEGUJKGJKRR-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride is a chemical compound with the molecular formula C10H12ClF2NO. It is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with a difluoromethoxy group and an amine group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.

    Attachment of the Amine Group: The amine group can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution may result in halogenated or nucleophilic derivatives.

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and cancer.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The difluoromethoxy group and cyclopropane ring play crucial roles in its binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Methoxy)phenyl]cyclopropan-1-amine;hydrochloride: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride: Contains a trifluoromethoxy group, which may alter its chemical and biological properties.

    1-[4-(Chloromethoxy)phenyl]cyclopropan-1-amine;hydrochloride: Features a chloromethoxy group, affecting its reactivity and applications.

Uniqueness

1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c11-9(12)14-8-3-1-7(2-4-8)10(13)5-6-10;/h1-4,9H,5-6,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFZEGUJKGJKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)OC(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782115-12-1
Record name 1-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride
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